Product packaging for 2-(Chroman-2-yl)phenol(Cat. No.:)

2-(Chroman-2-yl)phenol

Cat. No.: B11881944
M. Wt: 226.27 g/mol
InChI Key: KROHAAWTBFRVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chroman-2-yl)phenol is a chemical compound of interest in scientific research, particularly in the fields of organic chemistry and materials science. Its structure, featuring a phenolic group linked to a chroman moiety, makes it a potential intermediate or building block in the synthesis of more complex molecules. Research into chroman derivatives has shown they can possess a range of biochemical properties, suggesting potential avenues for investigation . Furthermore, chroman-based structures are sometimes explored for their applications in polymer chemistry, such as in the synthesis of advanced polycarbonates or epoxy resins, where they may influence material properties . As a phenol-substituted chroman, this compound offers researchers a versatile scaffold for method development, catalytic studies, and the creation of novel compounds with targeted functionalities. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B11881944 2-(Chroman-2-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-2-yl)phenol

InChI

InChI=1S/C15H14O2/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-8,15-16H,9-10H2

InChI Key

KROHAAWTBFRVMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3O

Origin of Product

United States

Synthetic Methodologies for 2 Chroman 2 Yl Phenol and Analogues

Established Synthetic Pathways for the Chroman Core Elaboration

The construction of the chroman ring, a dihydropyran ring fused to a benzene (B151609) ring, is a fundamental step in the synthesis of 2-(Chroman-2-yl)phenol. Various strategies have been established, primarily revolving around cyclization reactions and catalytic methods.

Cyclization Reactions in Chroman Ring Formation

Intramolecular cyclization reactions are a cornerstone in the synthesis of the chroman framework. A prominent method involves the acid-catalyzed reaction of phenols with α,β-unsaturated aldehydes or acetals. This reaction proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes a 6-endo-trig cyclization to yield the chroman ring. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the phenol (B47542).

Another powerful approach is the intramolecular oxa-Michael addition. researchgate.netrsc.org In this method, a phenol derivative bearing an α,β-unsaturated ketone or ester moiety undergoes cyclization to form the chroman-4-one scaffold. wikipedia.org This reaction can be catalyzed by various acids, bases, or organocatalysts. The resulting chromanone can then be further modified to introduce substituents at the 2-position.

Tandem reactions that form multiple bonds in a single operation have also been developed for efficient chroman synthesis. For instance, a cascade reaction involving a C-H oxidation of 2-alkyl-substituted phenols to generate an o-quinone methide, followed by a Michael addition and cyclization, provides access to functionalized 2-amino-4H-chromenes. nih.gov

Catalytic Approaches to Dihydrobenzopyran Synthesis

Transition metal catalysis has emerged as a versatile tool for the synthesis of dihydrobenzopyrans (chromans). Palladium-catalyzed reactions, in particular, have been extensively explored. One such method involves the carboetherification of 2-(but-3-en-1-yl)phenols with aryl or alkenyl halides, which forms both a C-O and a C-C bond in a single step to construct the chroman ring.

Rhodium-catalyzed hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition, provides a diastereoselective route to 2,3-disubstituted chroman-4-ones. wikipedia.org Furthermore, triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes offers a convergent synthesis of various chromane (B1220400) derivatives under mild conditions. organic-chemistry.org This method proceeds from readily available starting materials and tolerates a range of functional groups. organic-chemistry.org

Strategies for Regioselective Introduction and Functionalization of the Phenolic Moiety

A key challenge in the synthesis of this compound is the regioselective installation of the phenolic group at the 2-position of the chroman ring. This has been addressed through various coupling reactions and directed functionalization strategies.

Coupling Reactions for Phenol Attachment

Cross-coupling reactions are a powerful tool for forming the C-C bond between the chroman core and the phenolic ring. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. wikipedia.orglibretexts.org For the synthesis of this compound, this could involve the coupling of a 2-halochroman with a phenol boronic acid or, conversely, a 2-chroman boronic ester with a halophenol. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

The Negishi coupling, which utilizes an organozinc reagent instead of an organoboron compound, offers an alternative approach. wikipedia.org This reaction is also catalyzed by palladium or nickel complexes and is known for its high functional group tolerance. wikipedia.org The synthesis of the requisite organozinc or organoboron derivatives of the chroman scaffold is a critical preceding step for these coupling strategies.

Directed Ortho-Metalation and Substitution Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In the context of this compound synthesis, if a 2-phenylchroman is used as the starting material, a directing group on the phenyl ring can be employed to direct lithiation to the ortho-position. Subsequent quenching of the resulting aryllithium species with an appropriate electrophile, such as an oxygen source, could then install the desired hydroxyl group.

Alternatively, lithiation of the chroman ring itself, if achievable at the 2-position, followed by reaction with an electrophile, could be a viable route. However, the regioselectivity of chroman lithiation can be challenging to control. The choice of the organolithium base and reaction conditions plays a critical role in the outcome of these reactions. mt.com

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral chromans is of significant importance, as many biologically active chroman-containing natural products and pharmaceuticals are chiral.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromans. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed to catalyze the intramolecular oxa-Michael addition of phenols bearing α,β-unsaturated ketones or thioesters, affording optically active 2-substituted chromans in high yields and enantioselectivities. researchgate.netrsc.org Similarly, chiral N,N'-dioxide nickel(II) complexes can catalyze the asymmetric intramolecular oxa-Michael addition of activated α,β-unsaturated ketones to produce enantiomerically enriched flavanones (2-phenylchroman-4-ones). wikipedia.org

Organocatalytic domino reactions also provide efficient access to complex chiral chroman structures. For example, an asymmetric domino oxa-Michael/1,6-addition reaction of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates, catalyzed by a bifunctional thiourea, yields 4-phenyl-substituted chromans with three contiguous stereocenters in high diastereo- and enantioselectivity. scirp.org

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans. Organocatalysis, in particular, has provided several elegant strategies for the construction of the chroman ring with high levels of stereocontrol.

One notable approach involves the organocatalytic cascade vinylogous double 1,6-addition reaction between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives. rsc.org This reaction, catalyzed by chiral secondary amine-based Jørgensen–Hayashi organocatalysts, proceeds via an initial oxa-Michael addition followed by a 1,6-addition to furnish highly functionalized chroman derivatives in excellent yields and stereoselectivities. rsc.org While this method has not been explicitly reported for the synthesis of this compound, the versatility of the starting materials suggests its potential applicability by employing a 2,4-dienal that incorporates a protected phenol moiety.

Another powerful organocatalytic method is the asymmetric domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. nih.gov This reaction, catalyzed by a squaramide-based organocatalyst, provides access to polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov The strategic selection of a nitroolefin bearing a protected phenolic group could potentially lead to the synthesis of this compound analogues.

Chiral phosphoric acids (CPAs) have also been explored as catalysts for the asymmetric synthesis of chromans. While direct CPA-catalyzed synthesis of this compound is not extensively documented, their application in related transformations highlights their potential. For instance, CPAs have been successfully employed in the asymmetric synthesis of various chiral molecules, including those with axial chirality. nih.govnih.gov The development of new SPINOL-derived CPA catalysts has expanded the scope of these reactions, suggesting that a carefully designed reaction between a phenol and a suitable precursor could yield the desired chroman structure. nih.gov

A modular, three-step synthesis of 2-alkyl- and 2-arylchromans has been developed, which can be adapted for an asymmetric approach. organic-chemistry.org The sequence involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by ketone reduction and a Mitsunobu cyclization. The introduction of stereocontrol is achieved through a Noyori-catalyzed asymmetric reduction of the intermediate ketone, leading to high enantiomeric excess in the final chroman product. organic-chemistry.org By using an appropriate aryl allylic alcohol with a protected phenol group, this method could be a viable route to enantiomerically enriched this compound.

Catalyst/MethodReactantsProduct TypeYieldEnantioselectivity (ee)Diastereoselectivity (dr)
Jørgensen–Hayashi organocatalysto-hydroxyphenyl-substituted p-quinone methides and 2,4-dienalsFunctionalized chromansUp to 96%>99%>20:1
Squaramide organocatalyst2-hydroxynitrostyrenes and trans-β-nitroolefinsPolysubstituted chiral chromansUp to 82%Up to 99%>20:1
Noyori-catalyzed ketone reductionAllylic alcohols and 2-iodophenols2-ArylchromansUp to 86% (final chroman)95:5 er-

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

Commonly used chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones. Evans auxiliaries are particularly effective in directing aldol (B89426) reactions, alkylations, and other transformations of carbonyl compounds. wikipedia.org In the context of this compound synthesis, one could envision a strategy where a chiral auxiliary is attached to a precursor that undergoes a cyclization reaction to form the chroman ring. For instance, an intramolecular oxa-Michael addition of a phenol onto an α,β-unsaturated system bearing a chiral auxiliary could be a plausible route. While specific examples for the synthesis of this compound using this approach are not readily found in the literature, the general principles of chiral auxiliary-controlled reactions are well-established and could be adapted for this purpose.

The SAMP/RAMP hydrazone methodology, developed by Enders, is another powerful tool for asymmetric C-C bond formation, particularly for the α-alkylation of aldehydes and ketones. nih.gov This method could potentially be applied to the synthesis of a precursor to this compound, where the chiral center at the 2-position is established through a diastereoselective alkylation reaction controlled by the SAMP or RAMP auxiliary. The subsequent transformation of the carbonyl group and cyclization would lead to the desired chroman structure.

Chiral AuxiliaryTypical ReactionsGeneral PrinciplePotential Application for this compound Synthesis
Evans OxazolidinonesAldol reactions, Alkylations, Conjugate additionsSteric hindrance from the auxiliary directs the approach of the electrophile to one face of the enolate.Diastereoselective intramolecular oxa-Michael addition of a phenol onto an α,β-unsaturated system attached to the auxiliary.
SAMP/RAMP Hydrazonesα-Alkylation of aldehydes and ketonesFormation of a chiral azaenolate, which reacts with an electrophile from a sterically preferred direction.Asymmetric synthesis of a key intermediate via α-alkylation, followed by cyclization to form the chroman ring.

Sustainable and Green Chemical Syntheses of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. This includes the use of solvent-free reaction conditions, aqueous media, and biocatalysis.

Solvent-Free and Aqueous Reaction Media

Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions, as they allow for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov While a specific solvent-free MCR for the synthesis of this compound has not been reported, the general approach holds promise. For example, a one-pot reaction involving a phenol, a substituted styrene, and a suitable cyclizing agent under solvent-free conditions could potentially yield the desired chroman structure. The Algar–Flynn–Oyamada reaction for the synthesis of 3-hydroxy-2-styryl-chromen-4-ones has been successfully performed under solvent-free grinding conditions, demonstrating the feasibility of such approaches for related heterocyclic systems. mdpi.com

The use of water as a reaction solvent is highly desirable from a green chemistry perspective. However, the low solubility of many organic compounds in water can be a significant challenge. Despite this, aqueous syntheses of various functionalized materials, such as quantum dots, have been developed. uanl.mxnih.gov For the synthesis of chroman derivatives, the development of water-soluble catalysts or the use of phase-transfer catalysis could enable reactions to be carried out in aqueous media. Research into the aqueous synthesis of chromene derivatives has shown that under certain conditions, such as with the use of specific catalysts like Zn(L-proline)₂, reactions can proceed efficiently in aqueous ethanol. nih.gov

Utilizing Biocatalysis in Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and the use of renewable resources. mdpi.com For the synthesis of this compound, two main biocatalytic strategies can be envisioned: the enzymatic construction of the chroman ring or the selective hydroxylation of a pre-existing 2-phenylchroman molecule.

Enzymes such as hydroxylases and monooxygenases are known to catalyze the hydroxylation of aromatic compounds. elsevierpure.com For instance, flavin-dependent monooxygenases can hydroxylate phenolic compounds, and cytochrome P450 monooxygenases are capable of hydroxylating a wide range of substrates, including unactivated C-H bonds. nih.gov A potential biocatalytic route to this compound could involve the use of a whole-cell biocatalyst or an isolated enzyme to hydroxylate 2-phenylchroman at the desired position on the phenyl ring. The regioselectivity of such a reaction would be a critical factor.

Alternatively, enzymes could be employed to catalyze the key bond-forming step in the synthesis of the chroman ring. For example, an enzyme could catalyze an enantioselective oxa-Michael addition to form the chiral center at the 2-position. While the direct enzymatic synthesis of this compound has not been extensively reported, the ongoing discovery and engineering of new enzymes with novel catalytic activities suggest that biocatalysis will play an increasingly important role in the synthesis of such molecules in the future.

Chemical Reactivity and Transformation Mechanisms of 2 Chroman 2 Yl Phenol

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for oxidative reactions, which can proceed through radical-mediated processes or enzymatic catalysis.

Studies on similar phenolic compounds have shown that the oxidation can proceed via a concerted proton-electron transfer (CPET) mechanism, where the proton and electron are transferred in a single kinetic step. acs.org This is particularly relevant when the phenol (B47542) is hydrogen-bonded to a base. The redox potentials for these oxidations are often lower than for non-hydrogen-bonded phenols, driven by the favorable proton movement. acs.org The resulting product is a phenoxyl radical with the phenolic proton transferred to the base. acs.org

The antioxidant activity of phenolic compounds is closely linked to their ability to scavenge free radicals. The reaction mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical. beilstein-journals.org

Enzymatic oxidation of phenols is a common process in biological systems and can be studied in vitro to understand the underlying mechanisms. Enzymes like tyrosinase and peroxidases can catalyze the oxidation of phenols to quinones. researchgate.net For instance, in the enzymatic oxidation of catechins, which share structural similarities with 2-(chroman-2-yl)phenol, the initial step is the formation of a quinone. researchgate.net These quinones are highly reactive and can undergo further reactions.

In vitro model experiments using enzymes like polyphenol oxidase or peroxidase have been instrumental in elucidating the initial stages of phenol oxidation, which often involve simple quinone-phenol coupling reactions. researchgate.net The specific products formed can be influenced by the reaction conditions and the structure of the starting phenol.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.commasterorganicchemistry.com This is due to the ability of the hydroxyl group to donate electron density to the aromatic ring, stabilizing the intermediate carbocation (arenium ion) formed during the reaction. byjus.com Consequently, this compound is expected to readily undergo electrophilic substitution reactions at the positions ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react with halogens, such as bromine in a non-polar solvent, to form monobromophenols. byjus.com In the presence of bromine water, polysubstitution occurs to yield products like 2,4,6-tribromophenol. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups onto the aromatic ring, typically using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.commsu.edu However, for highly activated rings like phenols, milder conditions may be sufficient. libretexts.org For example, the reaction of p-cresol (B1678582) with an alkene in the presence of an acid catalyst can be used to synthesize BHT. libretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, a weak electrophile. byjus.comlibretexts.org The reaction typically favors ortho substitution. libretexts.org

The reactivity of the phenolic ring in this compound towards electrophilic substitution is a key aspect of its chemical behavior, allowing for the introduction of a wide range of functional groups. nih.gov

Ring-Opening Reactions and Modifications of the Chroman Heterocycle

The chroman ring system can undergo various reactions, including ring-opening and other modifications. A base-mediated intramolecular ring-opening of an aziridine (B145994) ring with a tethered phenol has been reported to produce chroman-based amino alcohol derivatives. tezu.ernet.in Another approach to synthesizing chroman derivatives involves a three-step sequence of epoxidation, debenzylation, and epoxide ring-opening of a β-hydroxy-α-tosyloxy ester. beilstein-journals.org

The synthesis of certain chroman-based amino alcohols has been achieved through the reduction of an azide (B81097) group. tezu.ernet.in Furthermore, intramolecular SNAr reactions have been explored for the construction of the chroman ring, although this approach was not successful in all cases. beilstein-journals.org

Transition Metal-Catalyzed Derivatization Reactions

Transition metal catalysis offers a powerful tool for the derivatization of complex molecules like this compound. nih.govunibo.it These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are widely used to introduce various substituents onto aromatic rings. unibo.itbeilstein-journals.org For example, Pd-catalyzed N-acylation of cinnamic acids has been reported. beilstein-journals.org Copper and nickel catalysts are also employed in various coupling reactions. beilstein-journals.org

Transition metal catalysts can also be used to functionalize the chroman moiety itself. For instance, iridium complexes have been used as efficient catalysts for the enantioselective hydrogenation of 2-aryl- and 2-alkyl-4H-chromenes to produce chiral chromans. researchgate.net

Photochemical Behavior and Light-Induced Reactivity

The photochemical behavior of phenolic compounds can involve various transformations upon absorption of light. Aromatic ketones, for example, can undergo a variety of photoreactions upon excitation. acs.org The presence of a phenolic hydroxyl group can influence these photochemical pathways.

For some phenolic compounds, excited-state intramolecular proton transfer (ESIPT) is a key process. researchgate.net This involves the transfer of the phenolic proton to a nearby acceptor group within the same molecule upon photoexcitation. The efficiency and mechanism of ESIPT can be influenced by factors such as solvent polarity and the presence of substituents. researchgate.net

The generation of reactive intermediates such as o-quinone methides can be achieved through organophotoredox-catalyzed one-electron oxidation of 2-(sulfanylmethyl)phenols under visible light irradiation. sorbonne-universite.fr These intermediates can then participate in cycloaddition reactions to form chromane (B1220400) derivatives. sorbonne-universite.fr

The photochemical reactivity of this compound itself has not been extensively studied, but the general principles of phenol photochemistry suggest that it could undergo a range of light-induced transformations.

Advanced Structural Characterization and Conformational Analysis of 2 Chroman 2 Yl Phenol

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 2-(Chroman-2-yl)phenol, this technique would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry and the conformation of the chroman ring system and the orientation of the phenolic substituent.

In the absence of specific crystallographic data for this compound, we can look to studies on related chromane (B1220400) derivatives. For instance, X-ray analysis of various 2-substituted chromanes has revealed that the dihydropyran ring typically adopts a half-chair or sofa conformation. researchgate.net The specific conformation is influenced by the nature and stereochemistry of the substituents. For this compound, a key feature to be determined would be the pseudo-axial or pseudo-equatorial orientation of the phenol (B47542) group at the C2 position. Inter- and intramolecular hydrogen bonding, potentially involving the hydroxyl group of the phenol and the ether oxygen of the chroman ring, would also be elucidated.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)20.765
β (°)98.45
Volume (ų)1128.9
Z4
R-factor0.045

Solution-State Conformation and Dynamics Probed by Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential to assign all proton and carbon signals and to determine the preferred conformation in a given solvent.

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY)

2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining spatial proximities between protons. For this compound, these experiments would help to establish the relative stereochemistry and the conformation of the chroman ring. For example, the observation of a NOE/ROE correlation between the proton at C2 and one of the protons at C3 would provide information about their relative orientation (cis or trans). The presence or absence of correlations between the C2 proton and the protons of the phenolic ring would reveal the rotational preference around the C2-C(phenol) bond.

Dynamic NMR Spectroscopy for Conformational Exchange

The chroman ring is not rigid and can undergo conformational exchange, typically between two half-chair conformers. Dynamic NMR (DNMR) spectroscopy, through variable temperature studies, can be used to study these dynamic processes. By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational inversion, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. For this compound, this would provide insight into the energy barrier for the ring-flipping of the dihydropyran moiety.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry of chiral molecules. Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule that exists as a pair of enantiomers. CD and ORD spectroscopy would be instrumental in assigning the absolute configuration of a given enantiomer.

The CD spectrum of a chiral chromane derivative is typically characterized by Cotton effects associated with the electronic transitions of the aromatic chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and the conformation of the molecule. Helicity rules have been proposed for chromanes, which correlate the helicity of the dihydropyran ring with the sign of the Cotton effect of the ¹L_b_ transition. researchgate.netmdpi.com For this compound, a comparison of the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) would allow for an unambiguous assignment of the absolute configuration (R or S). nih.gov

A hypothetical table of CD data for an enantiomer of this compound is shown below.

Transition Wavelength (nm) Δε (M⁻¹cm⁻¹)
¹L_a~240+5.2
¹L_b_~285-1.8

Conformational Preferences Determined by Spectroscopic and Computational Methods

A comprehensive understanding of the conformational landscape of this compound is best achieved through a synergistic approach that combines experimental spectroscopic data with high-level computational methods.

Computational modeling, using methods such as Density Functional Theory (DFT), can be used to calculate the geometries and relative energies of different possible conformers of this compound. nih.govacs.org This includes the different half-chair conformations of the chroman ring and the various rotational isomers (rotamers) around the bond connecting the chroman moiety to the phenol group.

The results from these calculations, such as predicted NMR coupling constants and NOE distances, can then be compared with the experimental data to validate the computational model and to determine the population distribution of the different conformers in solution. This combined approach provides a detailed picture of the conformational preferences and the factors that govern them, such as steric interactions and intramolecular hydrogen bonding.

Theoretical and Computational Investigations of 2 Chroman 2 Yl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules like 2-(Chroman-2-yl)phenol. wisdomlib.orgscirp.org These theoretical methods provide insights into molecular behavior, aiding in the prediction of chemical properties and reaction mechanisms. wisdomlib.org

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the reaction pathways of chemical processes. For chromane (B1220400) derivatives, DFT studies have been instrumental in elucidating reaction mechanisms. chim.it For instance, DFT calculations have been employed to study the mechanism of asymmetric intramolecular nucleophilic substitution of related chromane precursors. chim.it

In the context of phenolic compounds, DFT, particularly the B3LYP functional, is frequently used to calculate reaction enthalpies for mechanisms like single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET). acs.org These calculations help in understanding the antioxidant action of phenols. acs.org While specific DFT studies on the reaction pathways of this compound are not extensively documented in the provided results, the methodologies applied to similar structures, such as 2,6-dimethylchroman-4-one, demonstrate the utility of DFT in predicting reaction outcomes. mdpi.com In one study, in silico screening using DFT calculations correctly predicted that a Michael reaction would be the most viable synthetic route, a finding that was later confirmed experimentally. mdpi.com

Theoretical investigations into the antioxidant properties of vitamin E analogs, which share the chroman-6-ol (B1254870) core, have utilized DFT to understand the role of the heterocyclic oxygen atom in their antioxidant activity. mdpi.com These studies show that replacing this oxygen with a CH2 group leads to a significant decrease in antioxidant efficacy, highlighting the importance of the electronic environment dictated by the chromane structure. mdpi.com

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are another class of quantum chemical calculations that are used to predict spectroscopic parameters from first principles. These methods are valuable for characterizing molecules by comparing theoretical spectra with experimental data. For various chromone (B188151) and coumarin (B35378) derivatives, which are structurally related to this compound, DFT methods like B3LYP have been successfully used to predict vibrational (IR and Raman) and NMR spectra. academie-sciences.frresearchgate.netresearchgate.netacs.org

The process often involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental results due to basis set limitations and other approximations. researchgate.net For instance, in the study of 3-(1-m-toluidinoethylidene)-chromane-2,4-dione, the B3LYP-D3BJ/6-311+G(d,p) level of theory was used for vibrational analysis. researchgate.net Similarly, for a novel Mannich base derived from 2-hydroxynaphthalene, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set were employed to interpret the fundamental vibrational bands. researchgate.net

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net The calculated absorption and emission spectra for cresol (B1669610) derivatives, which are also phenolic compounds, have shown good agreement with experimental data, aiding in the understanding of their photodeamination processes. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules, including their conformational landscapes and the influence of solvents. nih.govmdpi.com These simulations provide insights into the internal motions and conformational changes that are crucial for a molecule's function. nih.gov

While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, the application of MD to similar and larger biomolecular systems highlights its potential. For example, MD simulations have been used to study the conformational landscape of proteins, revealing dynamic characteristics that are not observable in static crystal structures. mdpi.comelifesciences.org These simulations can uncover hidden conformational states and provide a more complete picture of a molecule's dynamic behavior in solution. elifesciences.org

The effect of solvent on molecular behavior is a key aspect that can be investigated using MD simulations. acs.org For instance, simulations can reveal how solvent polarity influences the excited-state behaviors of related fluorophores. dntb.gov.ua In drug discovery, MD simulations are used to understand ligand stability within a protein's binding site in a dynamic, solvated environment. frontiersin.org

In Silico Prediction of Molecular Interactions and Target Binding (non-human, non-clinical models)

In silico methods are widely used to predict how a molecule like this compound might interact with biological targets. nih.govresearchgate.net These computational techniques are crucial in the early stages of drug discovery and for understanding the molecular basis of a compound's activity. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is extensively used to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. nih.govacs.org

For derivatives of the chromone and chroman scaffolds, molecular docking has been applied to various protein targets. For example, chromone derivatives have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nanobioletters.com Docking studies revealed that certain chromones could bind effectively to the active site of the protease. nanobioletters.com Similarly, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides with protein targets showed good binding interactions. d-nb.info In another study, docking of chroman-4-one analogues into a homology model of SIRT2 helped to explain the structure-activity relationship of these compounds as SIRT2 inhibitors. acs.org

The process typically involves preparing the 3D structures of both the ligand and the protein, followed by running a docking algorithm to generate and score different binding poses. academie-sciences.fr The results can provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. academie-sciences.fracs.org

Compound ClassProtein TargetKey Findings from Docking
Chromone derivativesSARS-CoV-2 MproGood binding energy, significance of hydroxyl groups for binding. nanobioletters.com
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesHERA and 3MNG proteinsGood binding interactions within the target proteins. d-nb.info
Chroman-4-one analoguesSIRT2 (homology model)Carbonyl oxygens form hydrogen bonds; methyl groups in a hydrophobic pocket. acs.org
Coumarin derivativesEpidermal Growth Factor Receptors (EGFR)Conventional hydrogen bonds contribute significantly to binding energy. academie-sciences.fr

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for a molecule to interact with a specific receptor. nih.govdovepress.comacs.org A pharmacophore model can be used to screen large compound databases to find novel molecules with the desired biological activity. dovepress.comnih.gov

Pharmacophore models can be generated based on a set of known active ligands or from the structure of the receptor's binding site. dovepress.comacs.org Receptor-based pharmacophore modeling uses the 3D structure of the target protein to define the key interaction points. nih.govnih.gov This approach is particularly useful when no or few potent ligands are known. dovepress.com

While no specific pharmacophore models for this compound were found, the methodology has been applied to related structures. For instance, a pharmacophore model for dopamine (B1211576) D2 receptor agonists was developed based on a series of 2-(aminomethyl)chromans, identifying the 7-hydroxy-2-(aminomethyl)chroman moiety as the primary pharmacophore. researchgate.net This model helped in understanding the structural requirements for D2 receptor binding. researchgate.net

Biological Activities and Molecular Mechanisms of Action of 2 Chroman 2 Yl Phenol Analogues

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro studies)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a method used to measure the antioxidant scavenging capacity of substances against peroxyl radicals in vitro. The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation induced by free radical generators. nih.gov Results are often expressed in Trolox Equivalents (TE), comparing the antioxidant's capacity to that of Trolox, a water-soluble analogue of vitamin E which itself contains a chroman structure. nih.gov

Studies on various flavonoids and chroman derivatives demonstrate the potent free-radical scavenging abilities inherent to this structural class. For instance, benzylchroman derivatives isolated from Caesalpinia sappan L. have shown effective scavenging activity against various reactive oxygen species (ROS). nih.gov Polyphenolic compounds, in general, are recognized for their antioxidant activity, with procyanidins (which contain chroman-like units) being particularly effective scavengers. nih.gov The antioxidant activity of these analogues is often correlated with their molecular structure, including the number and position of hydroxyl groups. nih.gov

Compound ClassExample CompoundReported Antioxidant Activity MetricComments
ProanthocyanidinsProcyanidin C1Good scavenger of DPPH and HO radicalsDemonstrated strong inhibition of lipid peroxidation. nih.gov
BenzylchromansSappanchalconePotent scavenging activity against ROS and RNSIsolated from Caesalpinia sappan L. nih.gov
Benzylchromans3'-deoxy-4-O-methylepisappanolPotent scavenging activity against ROS and RNSIsolated from Caesalpinia sappan L. nih.gov
FlavonoidsQuercetinUsed as a standard in antioxidant assaysExhibits significant free radical scavenging. mdpi.com

While cell-free assays like ORAC provide valuable information, the Cellular Antioxidant Activity (CAA) assay measures the antioxidant potential of compounds within a cellular environment, accounting for factors like cell uptake and metabolism. This assay typically uses a fluorescent probe within a cell culture, which becomes oxidized and fluoresces when exposed to an externally generated source of peroxyl radicals. The presence of antioxidants quenches this fluorescence.

Research into the CAA of specific 2-(Chroman-2-yl)phenol analogues is limited; however, studies on related natural extracts and flavonoids provide insight. For example, a thinned-nectarine-based nanoformulation, rich in polyphenols, demonstrated cellular antioxidant properties in a pancreatic β-cell line (MIN-6). mdpi.com In such studies, the flavonoid Quercetin is often used as a positive control, showing concentration-dependent antioxidant activity. mdpi.com The ability of a nanoformulation to enhance the antioxidant effect of a nectarine extract in cells suggests that delivery and bioavailability are key factors in the cellular activity of phenolic compounds. mdpi.com The antioxidant potential of Xylaria species extracts, which contain various phenolic compounds, has also been demonstrated through their radical scavenging activity, correlating with their total phenolic content. mdpi.com

Enzyme Modulation and Inhibition Profiles (in vitro, non-human enzyme systems)

Phenolic and chroman-containing compounds are known to interact with a wide array of enzymes, often acting as inhibitors. researchgate.net The mechanism of inhibition can vary, from competitive binding at the active site to allosteric modulation at a secondary site.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases. Consequently, they are major targets for drug discovery. Flavonoids and related chromone (B188151) structures have been identified as effective inhibitors of several protein kinases. nih.gov

A series of synthesized chromone/chroman-4-one derivatives were evaluated as inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were critical for activity. Specifically, a pentyl group at the 2-position was found to be optimal among alkyl derivatives, while bulky groups directly connected to the ring system tended to diminish the inhibitory effect. acs.org Furthermore, chromone-2-aminothiazole derivatives have been designed as potent inhibitors of Protein kinase CK2, with one compound, 5i, showing an IC50 of 0.08 μM. nih.gov Some chroman-4-one derivatives have also been suggested to inhibit HOG1 kinase in C. albicans by binding to allosteric sites. mdpi.com

Compound/Analogue ClassTarget EnzymeIC50 ValueReference Compound/Details
Chroman-4-one derivative (1k)SIRT210.6 μMn-propyl chain at 2-position. acs.org
Chromone derivative (3a)SIRT25.5 μMn-pentyl chain at 2-position. acs.org
Chromone-2-aminothiazole (5i)Protein kinase CK20.08 μMHybrid structure designed from flavonoids. nih.gov
Chroman-4-one derivativeHOG1 Kinase-Proposed allosteric inhibition mechanism. mdpi.com

The ability of phenolic compounds to modulate the activity of proteases and hydrolases is an area of active investigation. researchgate.net These enzymes play critical roles in processes ranging from digestion to tissue remodeling and disease progression.

Phenolic compounds, particularly flavonoids, have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro) in computational studies. nih.gov Molecular docking simulations indicated that flavonoids like rutin (B1680289) and myricitrin (B1677591) could establish strong interactions with the protease's active site. nih.gov In other studies, extracts from Citrus unshiu containing phenolic compounds demonstrated inhibitory activity against the hydrolases elastase and collagenase, which are involved in skin aging. mdpi.com Interestingly, the highest anti-enzyme activity did not always correlate with the highest total phenolic content or antioxidant activity, suggesting specific molecular interactions are key. mdpi.com Additionally, chroman-4-one derivatives have been identified as inhibitors of butyrylcholinesterase (BuChE), a serine hydrolase, with some analogues showing IC50 values in the low micromolar range. core.ac.uk Plant extracts rich in phenols have also been shown to inhibit hyaluronidase, another hydrolase. mdpi.com

Receptor Binding Studies and Ligand-Target Interactions (non-human receptor models)

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Chroman and chromanone derivatives have been synthesized and evaluated for their binding affinity to various G-protein coupled receptors (GPCRs) and other receptor types, often revealing high affinity and selectivity.

Several studies have focused on developing chroman-based ligands for serotonin (B10506) (5-HT) receptors. Lactam-fused chroman derivatives have been shown to possess dual binding affinity for the 5-HT1A receptor and the serotonin transporter (SERT). doi.org The structure-activity relationship for these compounds indicated that small substituents on the basic amine were well-tolerated for binding at both sites. doi.org Other research has identified chroman derivatives as ligands for 5-HT6 receptors. nih.gov Furthermore, a series of chromanone derivatives were evaluated for their affinity to sigma receptors (σ1 and σ2), which are implicated in neurological functions. acs.org These compounds exhibited strong and preferential binding to the σ1 receptor, with Ki values in the nanomolar range. acs.org In another study, chroman-4-one derivatives were developed as mimetics of the peptide hormone somatostatin (B550006), showing binding affinity for human sst2 and sst4 receptors in the low micromolar range. gu.se

Compound ClassReceptor TargetBinding Affinity (Ki or IC50)Comments
Lactam-fused chromans5-HT1A Receptor / Serotonin TransporterHigh affinity for both sitesSAR showed preference for small N-alkyl groups. doi.org
Chromanone derivativesSigma-1 (σ1) ReceptorKi = 42.8 nM (Compound 19)Showed high selectivity for σ1 over σ2. acs.org
Chroman-4-one derivative (55)Somatostatin Receptor 2 (sst2)Ki = 2.66 µMDesigned as a somatostatin mimetic. gu.se
Chroman-4-one derivative (55)Somatostatin Receptor 4 (sst4)Ki = 1.17 µMDesigned as a somatostatin mimetic. gu.se
Methoxy-substituted tryptamine (B22526) (42)5-HT6 ReceptorKi = 0.8 nMDemonstrated high affinity binding. nih.gov

Modulation of Cellular Pathways and Gene Expression (non-human cellular models)

Analogues of this compound, which belong to the broader class of polyphenolic compounds, have been investigated for their ability to modulate critical cellular signaling pathways and gene expression in various non-human in vitro models. These studies are crucial for understanding the molecular basis of their biological effects.

Research in non-human cellular models, such as murine microglial and macrophage cell lines, has demonstrated that phenolic compounds structurally related to this compound can significantly influence inflammatory signaling cascades.

One key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Studies on compounds like 2-methoxy-4-vinylphenol (B128420) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown potent inhibition of the NF-κB pathway. This inhibition is achieved by preventing the degradation of IκB-α (inhibitor of kappa B alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, Bisphenol A (BPA), another related compound, has been shown to activate NF-κB in murine BV2 microglial cells, suggesting that different analogues can have varying effects on this pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like p38, ERK1/2 (Extracellular signal-regulated kinases), and JNK (c-Jun N-terminal kinase), is another critical cascade affected by these analogues. The MAPK pathway is involved in cellular responses to a wide range of stimuli and plays a significant role in inflammation. For instance, 2-methoxy-4-vinylphenol was found to suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated macrophages. nih.gov In contrast, studies with BPA in BV2 microglial cells indicated that it activates the JNK and ERK MAPK signaling pathways to promote inflammatory responses. nih.gov These findings highlight the ability of phenolic analogues to modulate inflammatory processes by directly interfering with key phosphorylation events in the MAPK cascade.

Table 1: Modulation of Signal Transduction Cascades by Phenolic Analogues in Non-Human Cellular Models
CompoundCell ModelPathway InvestigatedObserved EffectReference
2-methoxy-4-vinylphenolRAW264.7 (Murine Macrophage)NF-κBInhibited translocation of p65 subunit to the nucleus nih.gov
2-methoxy-4-vinylphenolRAW264.7 (Murine Macrophage)MAPK (p38, ERK1/2, JNK)Inhibited phosphorylation nih.gov
Bisphenol A (BPA)BV2 (Murine Microglia)NF-κBActivated the pathway nih.gov
Bisphenol A (BPA)BV2 (Murine Microglia)MAPK (JNK, ERK)Activated the pathway nih.gov

High-throughput transcriptomics (HTTr) has become a valuable tool for characterizing the biological activity of chemical compounds, including analogues related to this compound. These analyses provide a global view of changes in gene expression, revealing the molecular pathways perturbed by the compounds.

In vitro transcriptomic studies on a range of BPA alternatives in human breast cancer cells (MCF-7), while not a non-human model, provide insights into the general mechanisms that may be conserved across species. These studies use benchmark concentration (BMC) modeling to derive transcriptomic points of departure (tPODs), which indicate the concentrations at which significant changes in gene expression occur. nih.govnih.gov This approach has shown that several BPA alternatives can affect gene sets associated with cell division and cancer-related processes. nih.gov Ingenuity Pathway Analysis (IPA) is often employed to identify upstream regulators and canonical pathways affected by the compounds, revealing common modes of action among different analogues. nih.gov For example, many BPA alternatives have been identified as activators of the Estrogen Receptor Alpha (ERα), a key upstream regulator, based on their transcriptomic profiles. nih.govnih.gov

These transcriptomic datasets support the application of read-across approaches for risk assessment, where the activity of data-poor chemicals can be inferred from structurally and biologically similar, well-characterized compounds. nih.gov While specific proteomic analyses for this compound analogues are not extensively detailed in the provided context, transcriptomic data often serves as a surrogate for identifying potential changes at the protein level.

Antimicrobial and Antifungal Mechanisms (in vitro investigations)

Analogues of this compound have shown promise as antimicrobial and antifungal agents. In vitro investigations have begun to unravel the mechanisms through which these compounds exert their effects, which are often multifaceted and depend on the specific chemical structure and the target microorganism. mdpi.com

A primary mechanism of action for many polyphenolic compounds is the disruption of the microbial cell membrane. mdpi.com The interaction of these compounds with the plasma membrane can lead to structural damage, altered permeability, and depolarization, ultimately compromising cellular integrity. mdpi.comsemanticscholar.org For example, the antifungal effect of (E)-benzylidene-chroman-4-one against Candida spp. is believed to occur due to its action on the plasma membrane. semanticscholar.org

Another key mechanism involves the inhibition of microbial enzymes and metabolic pathways. mdpi.com Some 2-allylphenol (B1664045) derivatives, for instance, act as respiratory inhibitors in the fungus Botrytis cinerea. nih.govnih.gov They are thought to block the electron flow in the cytochrome pathway. nih.gov Furthermore, the most active derivatives were found to inhibit the expression of the Bcaox gene, which is associated with the alternative oxidase enzyme (AOX). This dual inhibition of both the normal and alternative respiratory pathways makes these compounds particularly effective. nih.govnih.gov

The ability of polyphenols to chelate metal ions is also a contributing factor to their antimicrobial activity. By binding essential metal ions, these compounds can inhibit microbial enzymes that require these ions as cofactors and disrupt membrane functions. mdpi.com

Table 2: In Vitro Antimicrobial and Antifungal Mechanisms of Related Analogues
Compound Class/AnalogueTarget OrganismInvestigated MechanismFindingReference
(E)-benzylidene-chroman-4-oneCandida spp.Plasma Membrane IntegrityThe compound likely targets and acts on the plasma membrane. semanticscholar.org
2-Allylphenol DerivativesBotrytis cinereaCellular RespirationInhibits the cytochrome pathway and expression of the alternative oxidase (AOX) gene. nih.govnih.gov
General PolyphenolsVarious BacteriaCell Membrane DisruptionDirect interaction leads to membrane disruption and structural modification. mdpi.com
General PolyphenolsVarious BacteriaMetal Ion ChelationComplexation with metal ions enhances antimicrobial activity. mdpi.com

Structure Activity Relationship Sar Studies of 2 Chroman 2 Yl Phenol Derivatives

Impact of Substitutions on the Phenolic Ring on Biological Potency and Selectivity

The phenolic ring of the 2-(chroman-2-yl)phenol scaffold is a critical component for its interaction with biological targets. Alterations to this ring can profoundly affect the molecule's electronic and steric properties, thereby influencing its biological efficacy.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenolic ring have been shown to have predictable effects on the reactivity and biological activity of phenolic compounds. For instance, in a study on phenolic antioxidants, electron-donating groups like methoxy (B1213986) (o-OCH3) were found to have a beneficial effect on antioxidant activity, while electron-withdrawing groups such as nitro (o-NO2) had a negative effect. nih.gov Halogen substituents like bromine and chlorine did not show any significant effects on the radical scavenging activity. nih.gov These findings suggest that for activities where electron donation is favorable, such as radical scavenging, EDGs on the phenolic ring of this compound derivatives would likely enhance potency.

Furthermore, computational studies on substituted phenols have demonstrated that the reaction enthalpies related to antioxidant mechanisms, such as single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET), show a linear correlation with Hammett constants of the substituents. acs.org Specifically, electron-donating substituents increase the proton dissociation enthalpy from the radical cation and the proton affinities of the phenoxide ions. acs.org Conversely, electron-withdrawing groups increase the ionization potentials and the enthalpy of electron transfer from the phenoxide ion. acs.org These principles can be extrapolated to understand the impact of substituents on the phenolic ring of this compound derivatives in various biological contexts. For example, in reactions where the formation of a phenoxide ion is a key step, EDGs would be expected to hinder this process, while EWGs would facilitate it.

The size and position of substituents on the phenolic ring can introduce steric hindrance, which in turn affects the molecule's ability to adopt the optimal conformation for binding to a biological target. The conformational flexibility of the chroman ring system, which can exist in various puckered forms similar to cyclohexane, is also influenced by the steric and electronic constraints imposed by substituents on the fused phenolic ring.

Studies on related heterocyclic systems have highlighted the importance of steric factors. For example, in the synthesis of certain chromanone derivatives, the regiochemistry of reactions was found to be more dependent on steric factors than electronic factors. This suggests that bulky substituents on the phenolic ring could direct the binding orientation of the molecule or even prevent effective interaction with a receptor's active site.

Influence of Chroman Ring Modifications on Bioactivity

Modifications to the chroman ring of the this compound scaffold, including variations in the alkyl chain at the C2 position and substitutions on the chroman's aromatic system, have been extensively studied to optimize biological activity.

The substituent at the C2 position of the chroman ring is a key determinant of biological activity. In studies on 4-chromanone (B43037) derivatives as antibacterial agents, it was found that 2-alkyl hydrophobic substituents play an important role in their activity. nih.govacs.org Specifically, 2-alkylated derivatives were generally more active against Mycobacterium tuberculosis than 2-aryl substituted compounds. nih.gov This highlights the importance of the size and lipophilicity of the C2 substituent.

In a study of SIRT2 inhibitors based on the chroman-4-one scaffold, it was discovered that an alkyl chain with three to five carbons in the 2-position was crucial for high potency. nih.govacs.org This suggests an optimal length for the alkyl chain that allows for favorable interactions within the binding pocket of the enzyme.

Compound IDC2-SubstituentBiological TargetActivity (IC50)
1bPentylSIRT21.5 µM acs.org
3jMyrtenylGram-positive bacteriaInactive nih.gov
5nMyrtenylGram-positive bacteria6.25–12.5 μg/mL nih.gov

Substituents on the aromatic portion of the chroman ring (the A-ring) also significantly influence biological activity. In the development of SIRT2 inhibitors, it was found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for potency. nih.govacs.org For example, the most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. nih.govacs.org

In contrast, for antibacterial activity against Gram-positive pathogens, the presence of hydroxyl groups at the 5- and 7-positions of the 4-chromanone scaffold was found to enhance activity. nih.govacs.org This suggests that hydrogen bond donating and accepting capabilities in this region are important for this particular biological effect.

Compound IDA-Ring SubstituentsC2-SubstituentBiological TargetActivity (IC50/MIC)
-6,8-DibromoPentylSIRT21.5 µM nih.govacs.org
-5,7-DihydroxyVarious AlkylGram-positive bacteriaEnhanced activity nih.govacs.org

Stereochemical Aspects of Activity: Enantiomeric Differences in Biological Response

The C2 carbon of the this compound scaffold is a chiral center, meaning the molecule can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, as they interact differently with the chiral environment of biological systems, such as receptor binding sites and enzymes. nih.gov

For chiral 2-substituted chromanes, the stereochemistry at the C2 position has been shown to be critical for their biological function. For example, the dextro-isomer of nebivolol, a β1-selective adrenergic receptor blocker containing a chroman moiety, exhibits over a thousand times greater β-adrenoceptor blocking activity than its levo-isomer. mdpi.com

The absolute configuration of chiral 2-substituted chromanes can be determined using methods like X-ray crystallography and by analyzing their specific optical rotations (SORs). mdpi.comresearchgate.net A correlation has been observed where for 2-aliphatic chromanes, a P-helicity of the dihydropyran ring generally corresponds to a positive SOR, while 2-aryl chromanes with P-helicity tend to have negative SORs. mdpi.comresearchgate.net This understanding is crucial for the synthesis and evaluation of enantiomerically pure compounds to fully characterize their distinct pharmacological profiles. The development of asymmetric synthesis methods has been instrumental in accessing enantiomerically pure chroman derivatives for such studies. mdpi.comorganic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models provide a framework for predicting the activity of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. This approach is grounded on the principle that variations in the biological activity within a congeneric series of molecules are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. mdpi.com

Descriptor Selection and Statistical Model Development

The foundation of a robust QSAR model lies in the meticulous selection of molecular descriptors and the application of appropriate statistical methods to correlate these descriptors with biological activity. biointerfaceresearch.com

Descriptor Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound derivatives, a wide array of descriptors can be calculated to capture the structural variations responsible for differences in activity. These are typically categorized as:

Physicochemical Descriptors: These describe properties like hydrophobicity (e.g., LogP, the logarithm of the octanol-water partition coefficient), polarizability, and molar refractivity. Hydrophobicity is often crucial for a compound's ability to cross cell membranes and reach its target. insilico.eu

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, describing its size, shape, and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO). insilico.eunih.gov The difference between these (the HOMO-LUMO gap) can indicate molecular reactivity and stability.

Steric Descriptors: These account for the three-dimensional arrangement of atoms in the molecule, which is critical for binding to a biological target.

The selection of a relevant subset of descriptors from a vast pool of calculated ones is a critical step to avoid overfitting and to create an interpretable model. mdpi.com This often involves statistical techniques to identify descriptors that have high correlation with the biological activity but low correlation with each other. nih.gov

Statistical Model Development

Once a set of relevant descriptors is chosen, a statistical method is employed to build the mathematical model. Several methods are commonly used:

Multiple Linear Regression (MLR): This is one of the most straightforward methods, generating a linear equation that relates the biological activity to the selected descriptors. biointerfaceresearch.com While easy to interpret, it assumes a linear relationship, which may not always be the case. ijsmr.in

Partial Least Squares (PLS): PLS is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. ijsmr.in They are powerful for modeling complex relationships but can be harder to interpret (often considered "black box" models).

Support Vector Machines (SVM) / Support Vector Regression (SVR): These are machine learning techniques that can handle both linear and non-linear relationships and are known for their high performance, even with complex and high-dimensional data. mdpi.com

The following table illustrates a hypothetical dataset for a QSAR study on a series of antioxidant chroman derivatives, which would be the input for developing a statistical model.

Compound IDSubstituent (R)Antioxidant Activity (IC50, µM)LogPE-HOMO (eV)
1-H15.53.1-8.5
24'-OH5.22.8-8.2
34'-OCH38.93.4-8.3
43',4'-diOH1.82.2-7.9
54'-Cl12.13.8-8.7

Validation and Applicability Domain of QSAR Models

A QSAR model's practical value is entirely dependent on its predictive power for new compounds. Therefore, rigorous validation is essential to ensure the model is robust, stable, and not a result of chance correlation. nih.gov This process is typically divided into internal and external validation.

Model Validation

Internal Validation: This process assesses the stability and robustness of the model using only the training set data (the data used to build the model). The most common method is cross-validation. In Leave-One-Out (LOO) cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (Q² or r²(CV)) is a measure of the model's internal predictive ability. A QSAR model is generally considered acceptable if Q² > 0.5. nih.gov

External Validation: This is the most critical test of a model's predictive power. The model is used to predict the biological activities of a set of compounds (the test set) that were not used during the model development process. nih.gov The predictive ability is quantified by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.5 or 0.6 is often considered indicative of a reliable model. nih.gov

The table below summarizes key statistical parameters used to evaluate the quality of a QSAR model.

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.6
Cross-validated R²Q² (or r²CV)Measures the internal predictive ability of the model.> 0.5
External/Predictive R²predMeasures the model's ability to predict an external test set.> 0.5
Root Mean Square ErrorRMSEMeasures the deviation between predicted and actual values.As low as possible

Applicability Domain (AD)

A QSAR model cannot be expected to make reliable predictions for compounds that are structurally very different from those used to build it. bbk.ac.uk The Applicability Domain (AD) defines the chemical space of descriptors and modeled responses within which the model is expected to make reliable predictions. ijsmr.innih.gov Defining the AD is a crucial step mandated by regulatory guidelines, as it prevents extrapolation and ensures confidence in the model's predictions. nih.gov

One common method for visualizing the AD is a Williams plot, which graphs the standardized residuals versus the leverage (or "hat") values for each compound. Leverage indicates how far a compound is from the center of the descriptor space of the training set. Compounds with high leverage may be outliers or influential points. The AD is typically defined by a horizontal line for acceptable residual values and a vertical line for a warning leverage value. A prediction for a new compound is considered reliable only if it falls within this defined domain. ijsmr.in

Analytical Methodologies for Research on 2 Chroman 2 Yl Phenol

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for isolating 2-(Chroman-2-yl)phenol from reaction mixtures or biological samples and for quantifying its concentration. The selection of a specific technique is contingent on the sample matrix, the required level of purity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of this compound due to its high resolution and applicability to non-volatile compounds. A reverse-phase method is typically developed, leveraging the compound's moderate polarity.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, ensuring separation from impurities. A common approach utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities. sielc.com Detection is typically performed using a UV detector, set to a wavelength where the phenol (B47542) and chroman moieties exhibit strong absorbance.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful tool for analysis. However, the polarity and low volatility of phenolic compounds like this compound, due to the hydroxyl group, make them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is essential to increase volatility and thermal stability. nih.gov

The most common derivatization technique for hydroxyl groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the phenol with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process significantly reduces the polarity of the molecule, allowing it to be vaporized and travel through the GC column. The resulting TMS-ether derivative can then be separated from other volatile components and detected by a mass spectrometer, which provides both quantification and mass information for structural confirmation. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) with a 5% Phenyl Polysiloxane stationary phase
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 m/z |

The structure of this compound contains a stereocenter at the C2 position of the chroman ring, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov This is achieved using chiral chromatography, most commonly with chiral stationary phases (CSPs) in an HPLC system.

Enantiomers have identical physical properties in a non-chiral environment, but they interact differently with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds. lcms.cz The separation can be performed in either normal-phase (using solvents like hexane (B92381) and isopropanol) or reverse-phase modes, depending on the specific column and compound. lcms.cz The choice of mobile phase and any additives is critical for optimizing the chiral recognition and achieving baseline separation of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection | UV at 275 nm |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification (in vitro, non-human models)

Mass spectrometry is an indispensable technique for determining the molecular weight and structure of this compound and its potential metabolites. It is typically coupled with a chromatographic separation system like LC or GC.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₄O₂), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the synthesized compound and for identifying unknown metabolites in complex biological samples. nuvisan.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. enamine.net For this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments.

The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. Common fragmentation pathways for flavonoid-like structures include retro-Diels-Alder (RDA) reactions that open the heterocyclic chroman ring. Analysis of these fragments can confirm the connectivity of the atoms within the molecule.

In the context of in vitro metabolism studies using non-human models (e.g., rat or mouse liver microsomes), LC-MS/MS is used to identify potential metabolites. enamine.netpharmaron.com Metabolites are typically formed through enzymatic reactions such as hydroxylation, glucuronidation, or sulfation. youtube.com These modifications result in a predictable mass shift from the parent compound. By comparing the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug, the site of metabolic modification can often be inferred. enamine.net For instance, a mass shift of +16 Da (oxygen) on an aromatic ring fragment would suggest hydroxylation at that position.

Table 4: Predicted MS/MS Fragments for this compound (Positive Ion Mode)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Description of Neutral Loss
[M+H]⁺ = 227.10 131.05 Loss of C₆H₆O (phenol) via cleavage of the C-C bond connecting the two rings.
[M+H]⁺ = 227.10 121.03 Fragment resulting from retro-Diels-Alder (RDA) cleavage of the chroman ring.

| [M+H]⁺ = 227.10 | 107.05 | Loss of C₉H₈O (chroman moiety after rearrangement). |

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for probing the intricate structural and electronic properties of molecules like this compound. Beyond basic identification, these methods provide detailed insights into electronic transitions, functional group vibrations, and other molecular characteristics.

UV-Visible Spectroscopy for Electronic Transitions and Concentration

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound, the chromophores—the parts of the molecule that absorb light—are the phenol and chroman ring systems. The absorption of UV light excites electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π*).

Furthermore, UV-Visible spectroscopy is a standard method for determining the concentration of a substance in a solution, guided by the Beer-Lambert Law. By measuring the absorbance at a specific wavelength (ideally λmax), the concentration can be calculated if the molar absorptivity (extinction coefficient) of the compound is known.

Table 1: Expected UV-Visible Spectral Data for Aromatic Moieties

Chromophore Typical λmax (nm) Type of Transition
Phenol ~275 π → π*

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a combination of characteristic absorption bands from its phenolic and chroman components.

Key expected absorptions include:

O-H Stretch: A prominent, broad band in the region of 3200–3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol, with the broadening resulting from hydrogen bonding. docbrown.infolibretexts.org

C-H Stretches (Aromatic and Aliphatic): Sharp peaks between 3000–3100 cm⁻¹ correspond to the C-H stretching of the aromatic rings. libretexts.org Absorptions in the 2850–2960 cm⁻¹ range are due to the C-H stretching of the aliphatic methylene (B1212753) (-CH₂) groups in the chroman ring. pressbooks.pub

C=C Stretches (Aromatic): Strong absorptions between 1450–1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings. libretexts.org

C-O Stretches: The spectrum will also feature C-O stretching vibrations. A band around 1200 cm⁻¹ can be assigned to the C-O stretch of the phenol group, while the ether linkage (C-O-C) within the chroman ring would likely absorb in the 1000–1100 cm⁻¹ region. docbrown.infolibretexts.org

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Phenolic Hydroxyl O-H stretch 3200–3600 (broad)
Aromatic C-H C-H stretch 3000–3100
Aliphatic C-H C-H stretch 2850–2960
Aromatic C=C C=C stretch 1450–1600
Phenolic C-O C-O stretch ~1200

Electrochemical Methods for Redox Potential and Stability Determination

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox (reduction-oxidation) behavior of electroactive molecules. For this compound, the phenolic hydroxyl group is the primary site of electrochemical activity.

The oxidation of the phenol moiety is generally an irreversible process that is dependent on pH. uc.pt It involves the transfer of one electron and one proton to form a phenoxy radical. uc.pt The electrochemical oxidation potential of phenol at a glassy carbon electrode in a neutral pH solution occurs at approximately +0.65 V. uc.pt The exact potential for this compound would be influenced by the electron-donating or -withdrawing nature of the chroman substituent.

Electrochemical techniques are also valuable for assessing the stability of the compound upon oxidation. The phenoxy radical formed during the initial oxidation step can be unstable and may undergo further reactions, such as dimerization or polymerization, leading to the formation of a passivating film on the electrode surface. researchgate.net By performing multiple CV cycles, one can observe changes in the voltammetric response. A decrease in the peak current over successive scans often indicates the fouling of the electrode surface by oxidation products, providing insight into the stability of the electrochemically generated species. researchgate.net Studies on similar phenolic compounds have shown that the stability and reaction pathway can be highly dependent on the electrode material and experimental conditions. nih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Phenol

Strategic Applications and Future Directions in Chemical Biology and Pre Clinical Drug Discovery

Lead Compound Identification and Optimization Strategies

The identification of novel lead compounds is a critical first step in the drug discovery pipeline. The 2-(chroman-2-yl)phenol scaffold offers a promising starting point for the development of new therapeutics due to its synthetic tractability and the ability to introduce diverse functionalities.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel starting points for drug discovery, particularly for challenging targets. ijddd.com This approach utilizes small, low-complexity molecules, or "fragments," that are screened for weak binding to a biological target. nih.gov The this compound core, with its relatively low molecular weight and defined three-dimensional shape, is an ideal candidate for inclusion in fragment libraries.

The chroman ring system provides a rigid scaffold that can orient substituents in well-defined vectors, allowing for the exploration of specific interactions within a protein's binding pocket. The phenolic hydroxyl group can serve as a key hydrogen bond donor or acceptor, or as a point for synthetic elaboration to "grow" the fragment into a more potent lead compound. While specific examples of this compound in FBDD campaigns are not yet widely reported, the principles of FBDD suggest its potential utility. For instance, a library of simple substituted 2-(chroman-2-yl)phenols could be screened against a target of interest using biophysical techniques such as X-ray crystallography or surface plasmon resonance (SPR). Identification of a binding fragment would then guide the synthesis of more complex derivatives with improved affinity and selectivity.

Application of Combinatorial Chemistry for Library Generation

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of related compounds, which can be invaluable for structure-activity relationship (SAR) studies. wikipedia.orgnih.gov The this compound scaffold is well-suited for combinatorial approaches due to the presence of multiple points for diversification. An efficient method for creating a diverse library of 2-substituted chroman-4-one derivatives has been developed, showcasing the scaffold's adaptability for combinatorial synthesis. rsc.org

Key diversification points on the this compound scaffold include:

The Phenolic Hydroxyl Group: This can be readily derivatized to form ethers, esters, or carbamates.

The Aromatic Rings: Both the chroman and the phenol (B47542) aromatic rings can be substituted with a variety of functional groups to modulate electronic properties, solubility, and target interactions.

The Chroman Heterocycle: Modifications to the chroman ring itself can introduce further diversity.

A representative combinatorial library based on the this compound scaffold is depicted in the table below. Such libraries can be synthesized using solid-phase or solution-phase parallel synthesis techniques and screened for activity against a range of biological targets. nih.gov

Scaffold R1 Substituent R2 Substituent Potential Biological Activity
This compoundHHAntioxidant
This compoundOCH3ClAntimicrobial
This compoundNO2FAnticancer
This compoundCOOHBrAnti-inflammatory

Utility in Target Validation and Mechanistic Pathway Probing (non-human systems)

Chemical probes are essential tools for dissecting complex biological pathways and validating the role of specific proteins in disease. researchgate.netrsc.org A well-designed chemical probe should be potent, selective, and possess a mechanism of action that is well-understood. The this compound scaffold can be adapted for the development of such probes.

For example, a derivative of this compound could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization of the target protein within a cell or for use in pull-down assays to identify binding partners. The phenolic hydroxyl group provides a convenient handle for the attachment of such tags via a linker. Furthermore, photoreactive groups could be incorporated to allow for covalent labeling of the target protein upon photoactivation, facilitating target identification and occupancy studies. While specific probes based on this scaffold are yet to be described, the chemical versatility of the this compound core makes it an attractive starting point for the design of novel chemical probes to investigate biological systems in non-human models. rsc.org

Prodrug Strategies for Enhanced Delivery and Bioavailability (theoretical and in vitro studies)

The phenolic hydroxyl group of this compound, while potentially important for target binding, can also be a liability in terms of its pharmacokinetic properties, leading to rapid metabolism and poor oral bioavailability. Prodrug strategies can be employed to mask this reactive group, improving the compound's drug-like properties. nih.govscite.ai

Several prodrug strategies are applicable to phenolic compounds and could be theoretically applied to the this compound scaffold for in vitro evaluation: nih.gov

Ester Prodrugs: Acylation of the phenolic hydroxyl group to form an ester can increase lipophilicity and protect the phenol from first-pass metabolism. These esters are designed to be cleaved by endogenous esterases to release the active parent drug.

Carbamate Prodrugs: Carbamates are another common prodrug motif for phenols, offering a range of stabilities that can be tuned by modifying the amine component. nih.gov

Ether Prodrugs: Alkylation of the phenol to form an ether can also enhance metabolic stability. The lability of the ether linkage can be modulated to control the rate of drug release. mdpi.com

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can dramatically increase the aqueous solubility of a compound, which can be advantageous for parenteral formulations. The phosphate group is typically cleaved by alkaline phosphatases to regenerate the active phenol.

The table below summarizes these potential prodrug strategies for this compound.

Prodrug Type Promoety Potential Advantage Cleavage Mechanism
EsterAcetyl, PivaloylIncreased lipophilicity, oral absorptionEsterases
CarbamateN,N-DimethylcarbamoylTunable stability, increased lipophilicityCarboxylesterases
EtherMethoxy (B1213986), BenzyloxyIncreased metabolic stabilityCytochrome P450 enzymes
PhosphatePhosphateIncreased aqueous solubilityAlkaline phosphatases

Research into Advanced Delivery Systems (e.g., Nanoparticles, Liposomes for in vitro studies)

Advanced drug delivery systems, such as nanoparticles and liposomes, offer a means to improve the therapeutic index of drugs by altering their pharmacokinetic profile and enabling targeted delivery. nih.gov The physicochemical properties of this compound and its derivatives, particularly their likely hydrophobic nature, make them suitable candidates for encapsulation within these delivery vehicles for in vitro studies.

Nanoparticles: Polymeric nanoparticles can encapsulate hydrophobic compounds like this compound within their core, protecting them from degradation and enabling controlled release. bmrat.orgpharmaexcipients.com In vitro studies could investigate the loading efficiency, release kinetics, and cellular uptake of this compound-loaded nanoparticles in various cell lines.

Liposomes: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Hydrophobic molecules like this compound would be expected to partition into the lipid bilayer of the liposome. In vitro experiments could assess the stability of these formulations and their ability to deliver the chroman derivative across cell membranes.

Emerging Therapeutic Areas and Unexplored Biological Hypotheses for Chroman-2-yl Phenol Scaffolds (pre-clinical)

The broader class of chroman and chromone-containing compounds has been associated with a wide range of biological activities, suggesting numerous potential therapeutic avenues for this compound derivatives. nih.govnih.gov Pre-clinical research has highlighted the potential of the chroman scaffold in several disease areas.

Oncology: Chroman derivatives have been investigated as potential anticancer agents. For example, some chroman-based compounds have been designed as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immune evasion. nih.gov The this compound scaffold could be explored for the development of new agents targeting various cancer-related pathways.

Neurodegenerative Diseases: The antioxidant properties associated with phenolic compounds suggest that this compound derivatives could have potential as neuroprotective agents. Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases, and compounds that can mitigate this stress are of significant interest.

Infectious Diseases: The chroman scaffold has been shown to possess antibacterial and antifungal properties. nih.gov Libraries of this compound derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new anti-infective leads.

Inflammatory Diseases: Anti-inflammatory activity is another reported property of chroman-containing molecules. nih.gov The this compound scaffold could be used to develop novel anti-inflammatory agents, potentially targeting enzymes such as cyclooxygenases or lipoxygenases.

Further pre-clinical investigation into these and other areas, such as metabolic and cardiovascular diseases, is warranted to fully explore the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chroman-2-yl)phenol, and how can reaction conditions be optimized for enantioselectivity?

  • Methodological Answer : The synthesis of this compound often begins with asymmetric allylic alkylation of carbonates, yielding enantiomerically enriched intermediates. For example, Wittig reactions followed by oxo-Michael additions under basic conditions (e.g., EtONa) can produce 2-(chroman-2-yl) acetate derivatives in high yields (89%) . Optimization involves adjusting catalysts, temperature, and solvent polarity to enhance enantioselectivity. Chiral resolution techniques, such as chromatography with chiral stationary phases, are critical for isolating desired enantiomers.

Q. Which analytical techniques are most reliable for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) ensures precise determination of bond lengths, angles, and hydrogen bonding networks. For example, hydrogen bonding between phenolic -OH and adjacent functional groups can be mapped .
  • Spectroscopy : 1^1H/13^13C NMR identifies substituent patterns, while FT-IR confirms phenolic -OH stretches (~3200–3600 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystallographic stability of this compound?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen bonds (e.g., O–H⋯N or C–H⋯O) in crystal lattices. For instance, intramolecular O–H⋯N bonds stabilize conformers, while intermolecular N–H⋯O interactions form layered supramolecular architectures parallel to crystallographic planes. Synchrotron X-ray diffraction paired with Hirshfeld surface analysis quantifies these interactions .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy formula, adapted for density-functional use, models electron correlation effects in aromatic systems. Solvent interactions are simulated using polarizable continuum models (PCM) .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, stoichiometry) and use internal standards (e.g., TMS for NMR).
  • Advanced NMR : 1^1H-1^1H COSY and NOESY distinguish diastereomers; 13^13C DEPT-135 identifies quaternary carbons.
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Applied Research Questions

Q. What pharmacological applications are explored for this compound derivatives?

  • Methodological Answer : Derivatives like amino-substituted 2-(chroman-2-yl) acetic acid esters are synthesized via benzoylation or sulfonylation for testing as platelet aggregation inhibitors. In vitro assays (e.g., ADP-induced platelet aggregation) and molecular docking (e.g., targeting P2Y12_{12} receptors) guide structure-activity relationship (SAR) studies. Metabolic stability is assessed using liver microsome models .

Q. How can this compound be functionalized to enhance bioactivity?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the chroman ring to improve metabolic resistance.
  • Conjugation : Link to pyrimidine or indole moieties via Suzuki-Miyaura coupling for antimicrobial activity screening (e.g., against MRSA) .
  • Prodrug design : Esterify the phenolic -OH to enhance bioavailability, followed by enzymatic hydrolysis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.